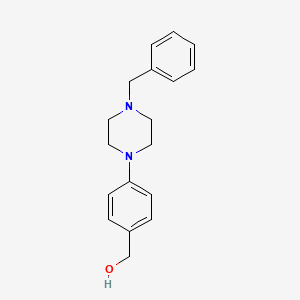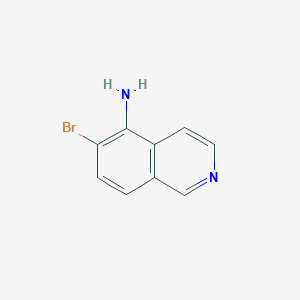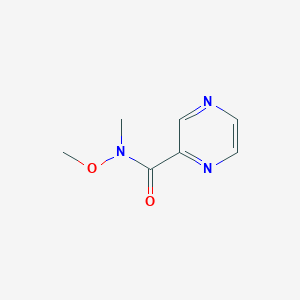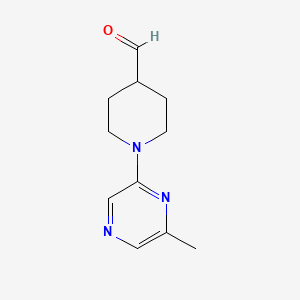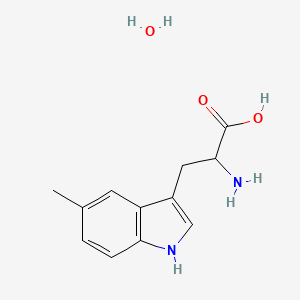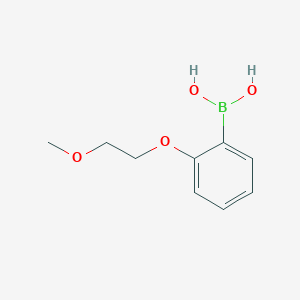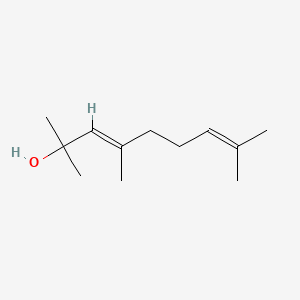
(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans- And cis-2, 4, 8-trimethyl-3, 7-nona-dien-2-ol belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. trans- And cis-2, 4, 8-trimethyl-3, 7-nona-dien-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, trans- and cis-2, 4, 8-trimethyl-3, 7-nona-dien-2-ol is primarily located in the membrane (predicted from logP) and cytoplasm. trans- And cis-2, 4, 8-trimethyl-3, 7-nona-dien-2-ol has a fruity taste.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL, a compound involving dienes, has been studied extensively in various synthetic and chemical reactions. Research includes the preparation of 3-trimethylsilyl-4-en-1-one types of compounds from 3-trimethylsilylallyl alcohol, with potential conversions to cyclization products and dienone compounds (Kuwajima, Tanaka, & Atsumi, 1979). Moreover, studies on diarylbutadienes, structurally related to (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL, have revealed insights into their absorption and fluorescence properties in various media, providing valuable information for applications in material science and chemistry (Singh & Kanvah, 2000).
Catalytic Processes and Cycloadditions
The compound has applications in catalytic processes, notably in palladium-catalyzed trimethylenemethane cycloadditions. This technique enables the formation of complex structures, such as exomethylene cyclopentanes, which are significant in pharmaceutical and agrochemical industries (Trost & Debien, 2015). Another study highlights the synthesis of hexahydroindenones through Diels–Alder cycloaddition, demonstrating the versatility of diene compounds in complex chemical syntheses (Wada, Fujiwara, Kanemasa, & Tsuge, 1987).
Organic Synthesis and Functionalization
Research in organic synthesis shows the utility of diene compounds in creating functionalized organic molecules. For example, the regioselective addition of 1-trimethylsilyloxy-1-methoxy-1,3-dienes to aldonitrones catalyzed by trimethylsilyl triflate has been reported, emphasizing the ability to manipulate diene structures for specific organic reactions (Camiletti, Dhavale, Donati, & Trombini, 1995).
Photocatalysis and Metathesis Reactions
The compound's applications extend to photocatalysis and metathesis reactions. Notably, enantioselective radical carbocyanation of 1,3-dienes via photocatalytic generation of allylcopper complexes is a breakthrough, allowing for the creation of chiral products from simple dienes (Lu et al., 2021). Additionally, Z-selective cross-metathesis of 3E-1,3-dienes has been optimized for synthetic applications, demonstrating the adaptability of diene compounds in complex synthetic pathways (Luo et al., 2016).
Propriétés
Numéro CAS |
479547-57-4 |
|---|---|
Nom du produit |
(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL |
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.3 g/mol |
Nom IUPAC |
(3E)-2,4,8-trimethylnona-3,7-dien-2-ol |
InChI |
InChI=1S/C12H22O/c1-10(2)7-6-8-11(3)9-12(4,5)13/h7,9,13H,6,8H2,1-5H3/b11-9+ |
Clé InChI |
BPIALUCKEZWHIF-PKNBQFBNSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C(C)(C)O)/C)C |
SMILES |
CC(=CCCC(=CC(C)(C)O)C)C |
SMILES canonique |
CC(=CCCC(=CC(C)(C)O)C)C |
Densité |
0.858-0.864 |
Description physique |
Clear, colourless liquid; Fruity aroma |
Solubilité |
Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



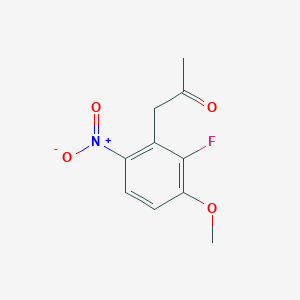
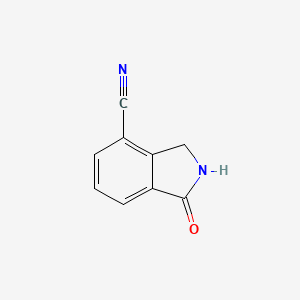
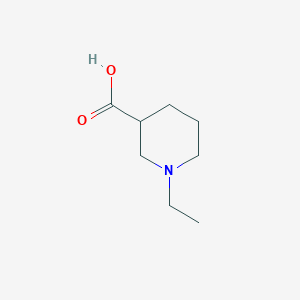
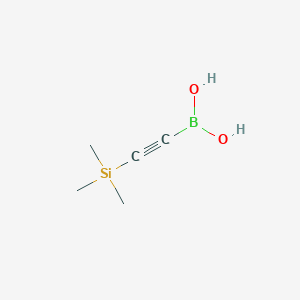
![3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1603152.png)
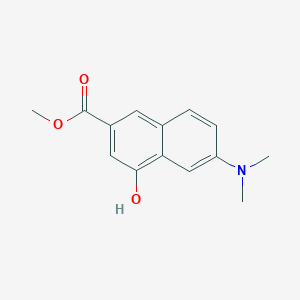
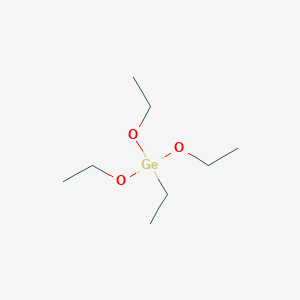
![1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B1603157.png)
